N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound features a benzoxadiazole moiety, which is a heterocyclic aromatic chemical compound containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through a cyclization reaction involving o-nitroaniline and a suitable sulfonyl chloride.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where the benzoxadiazole derivative reacts with an appropriate ethylamine derivative.
Coupling with 3-Methoxybenzoyl Chloride: The final step involves the coupling of the intermediate with 3-methoxybenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group or the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoxadiazole ring or the methoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe for studying biological processes.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. Additionally, the methoxybenzamide moiety can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide
- N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide
- 7-nitrobenz-2-oxa-1,3-diazol-4-yl phosphatidylcholine
Uniqueness
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methoxybenzamide stands out due to its unique combination of the benzoxadiazole, sulfonyl, and methoxybenzamide moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16N4O5S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C16H16N4O5S/c1-24-12-5-2-4-11(10-12)16(21)17-8-9-18-26(22,23)14-7-3-6-13-15(14)20-25-19-13/h2-7,10,18H,8-9H2,1H3,(H,17,21) |
InChI Key |
FILZTRDVNYZXEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.